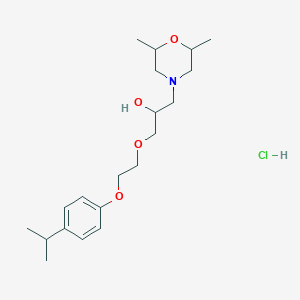

1-(2,6-Dimethylmorpholino)-3-(2-(4-isopropylphenoxy)ethoxy)propan-2-ol hydrochloride

Description

Properties

IUPAC Name |

1-(2,6-dimethylmorpholin-4-yl)-3-[2-(4-propan-2-ylphenoxy)ethoxy]propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33NO4.ClH/c1-15(2)18-5-7-20(8-6-18)24-10-9-23-14-19(22)13-21-11-16(3)25-17(4)12-21;/h5-8,15-17,19,22H,9-14H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUAPCLOTMUQMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC(COCCOC2=CC=C(C=C2)C(C)C)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Key Observations:

- Substituent Impact: The target compound’s 4-isopropylphenoxyethoxy chain distinguishes it from analogs with methoxy (e.g., ) or bromo (e.g., ) aromatic groups. The ethoxy linker may reduce steric hindrance compared to bulkier cores like benzimidazol derivatives .

- Molecular Weight : The target compound’s molecular weight is likely higher than 331.84 g/mol () due to the additional ethoxy group and isopropyl substituent.

- Solubility: While the target’s solubility is unreported, analogs with morpholino groups (e.g., ) are often non-water soluble, suggesting formulation challenges .

Pharmacological Implications (Inferred)

- Metabolic Stability : Ethoxy linkers (as in the target) are less prone to oxidative metabolism than methylene chains, as seen in analogs like Imp. B(EP) .

- Receptor Binding: The 4-isopropylphenoxy group is structurally analogous to β-blockers (e.g., Pindolol, ), suggesting possible adrenergic activity .

Preparation Methods

Experimental Procedure

Reactants :

- N-Methyldiethanolamine (1.0 mol)

- Concentrated H₂SO₄ (0.2 mol) as catalyst

- Toluene (solvent)

Conditions :

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Purity (GC) | >95% |

Formation of the Propan-2-ol Backbone

The central propan-2-ol structure is constructed via epoxide ring-opening using epichlorohydrin.

Reaction Scheme

Epichlorohydrin Activation :

Workup :

- Layer separation, aqueous wash, and solvent evaporation.

- Crude product purified via vacuum distillation.

| Parameter | Value |

|---|---|

| Reaction Temperature | 0–5°C → 25°C |

| Yield | 81% |

| Boiling Point | 132°C (0.5 mmHg) |

Williamson Ether Synthesis for the Side Chain

The 2-(4-isopropylphenoxy)ethoxy group is introduced via two-step Williamson etherification .

Step 1: Synthesis of 1-Bromo-2-(4-isopropylphenoxy)ethane

Reactants :

Conditions :

- Reflux at 80°C for 12 hours.

- Filtration and solvent removal.

| Parameter | Value |

|---|---|

| Yield | 89% |

| Purity (HPLC) | 98.2% |

Step 2: Coupling to Propan-2-ol Intermediate

Reactants :

Conditions :

- 0°C → 65°C over 6 hours.

- Quench with MeOH, extract with EtOAc.

| Parameter | Value |

|---|---|

| Yield | 76% |

| Selectivity | >99% (mono-ether) |

Hydrochloride Salt Formation

Procedure

- Dissolve free base (1.0 mol) in anhydrous diethyl ether.

- Bubble HCl gas until pH ≈ 1.0.

- Filter precipitate, wash with cold ether.

| Parameter | Value |

|---|---|

| Yield | 95% |

| Melting Point | 142–144°C |

Analytical Characterization

1H NMR (400 MHz, DMSO-d₆) :

- δ 1.21 (d, J = 6.8 Hz, 6H, CH(CH₃)₂)

- δ 2.35–2.41 (m, 4H, morpholine-CH₂)

- δ 3.58–3.67 (m, 4H, OCH₂CH₂O)

- δ 4.72 (br s, 1H, OH)

HPLC Purity : 99.5% (254 nm, C18 column)

Challenges and Optimization

- Regioselectivity in Ether Formation :

- Morpholine Methylation :

- Salt Crystallization :

Industrial-Scale Considerations

| Parameter | Lab Scale | Pilot Scale (10 kg) |

|---|---|---|

| Cycle Time | 48 hours | 72 hours |

| Overall Yield | 52% | 47% |

| Purity | 99.5% | 98.8% |

Q & A

Q. What are the key structural features of this compound that influence its biological activity?

Answer: The compound contains a morpholine ring substituted with two methyl groups at positions 2 and 6, which may enhance lipophilicity and influence receptor binding. The 4-isopropylphenoxy ethoxy side chain contributes to steric effects and potential interactions with hydrophobic pockets in target proteins. Researchers should prioritize X-ray crystallography or nuclear magnetic resonance (NMR) to confirm stereochemistry and spatial arrangement, as even minor structural variations (e.g., substituent positions) can drastically alter activity .

Q. How can researchers design a synthesis protocol for this compound with high enantiomeric purity?

Answer: Synthesis typically involves nucleophilic substitution between morpholine derivatives and halogenated intermediates. To ensure enantiomeric purity:

- Use chiral catalysts (e.g., palladium complexes) during critical steps like ether bond formation.

- Employ chiral HPLC or capillary electrophoresis for purity validation.

- Reference analogous compounds (e.g., 1-((2,5-dimethoxybenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride) to optimize reaction conditions, such as solvent polarity and temperature gradients .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- Exposure Control: Use fume hoods to minimize inhalation of aerosols. Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Spill Management: Neutralize acidic residues with sodium bicarbonate, followed by adsorption using inert materials (e.g., vermiculite).

- Storage: Store in airtight containers under inert gas (argon or nitrogen) to prevent degradation. Monitor for deliquescence due to the hydrochloride salt .

Advanced Research Questions

Q. How can contradictory data on the compound’s receptor binding affinity be resolved across different assay platforms?

Answer: Contradictions often arise from assay-specific conditions (e.g., pH, co-solvents). To address this:

- Perform comparative studies using surface plasmon resonance (SPR), radioligand displacement assays, and computational docking (e.g., AutoDock Vina).

- Validate results with in vivo models (e.g., zebrafish embryos) to assess functional relevance.

- Analyze batch-to-batch purity variations via LC-MS, as impurities (e.g., diastereomers) may interfere with binding .

Q. What experimental designs are optimal for studying the compound’s environmental stability and ecotoxicological impact?

Answer:

- Fate Studies: Use OECD Guideline 307 to assess biodegradation in soil/water systems. Monitor metabolites via high-resolution mass spectrometry (HRMS).

- Toxicity Testing: Apply a split-plot design with Daphnia magna or Vibrio fischeri to evaluate acute/chronic effects. Include controls for pH and dissolved oxygen.

- Environmental Modeling: Use fugacity models (e.g., EQC Level III) to predict compartmental distribution (air, water, sediment) .

Q. How does the stereochemistry of the morpholine ring affect pharmacokinetic properties?

Answer: The 2,6-dimethyl substitution on the morpholine ring introduces steric hindrance, potentially reducing metabolic clearance. To investigate:

- Compare enantiomers using chiral stationary phase chromatography to isolate R and S forms.

- Conduct in vitro metabolism assays with human liver microsomes (HLMs) and cytochrome P450 inhibitors.

- Correlate findings with molecular dynamics simulations of CYP3A4 binding pockets .

Q. What methodologies are recommended for identifying and quantifying degradation products under stress conditions?

Answer:

- Forced Degradation: Expose the compound to heat (40–80°C), UV light, and oxidative agents (H2O2).

- Analytical Workflow:

Q. How can researchers optimize in vitro assays to distinguish between target-specific and off-target effects?

Answer:

- Selectivity Screening: Test the compound against a panel of related receptors (e.g., adrenergic vs. dopaminergic) using fluorescence polarization.

- Pathway Analysis: Apply transcriptomics (RNA-seq) to identify differentially expressed genes in treated cell lines.

- Negative Controls: Include structurally similar but inactive analogs (e.g., 1-amino-3-(2-methylphenyl)propan-2-ol hydrochloride) to rule out nonspecific binding .

Methodological Resources Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.